7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one typically involves the condensation of 7-hydroxy-4-chromanone with 4-hydroxybenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-2-(3-hydroxyphenyl)chroman-4-one
- 6-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one
- 2-(3,4-Dihydroxyphenyl)-6-hydroxychroman-4-one
Uniqueness
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct anti-inflammatory properties compared to other chroman-4-one derivatives .
Biological Activity
7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one, commonly referred to as daidzein , is a naturally occurring isoflavonoid with significant biological activity. Its molecular formula is C15H12O4, and it features a complex structure that contributes to its diverse pharmacological properties. This article explores the biological activities of this compound, supported by data tables and relevant case studies.
Overview of Biological Activities
Daidzein exhibits a wide range of biological activities, including:
- Antioxidant Properties : Daidzein has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.
- Estrogenic Activity : It mimics estrogen and binds to estrogen receptors, influencing various physiological processes.
- Anti-inflammatory Effects : Daidzein can inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties.
- Anticancer Potential : Research indicates that daidzein may inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Table 1: Summary of Biological Activities
The biological activities of daidzein are attributed to its interaction with various molecular targets. Notably:
- Estrogen Receptor Modulation : Daidzein's structural similarity to estrogen allows it to bind to estrogen receptors, influencing gene expression related to growth and metabolism.
- Inhibition of PKC Isoforms : Studies have shown that daidzein can selectively inhibit protein kinase C (PKC) isoforms, particularly PKC-ζ, which is involved in several signaling pathways related to cancer and addiction .
Case Study: Anticancer Effects
A study examined the effects of daidzein on human oral squamous cell carcinoma (OSCC) cells. The findings revealed that daidzein treatment led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted daidzein's potential as a therapeutic agent for OSCC .
Structure-Activity Relationship (SAR)
The structure of daidzein is crucial for its biological activity. Modifications at specific positions can enhance or diminish its effects. For instance:
- Hydroxyl Groups : The presence of hydroxyl groups at the 7 and 4' positions is essential for its antioxidant and estrogenic activities.
- Methylation Effects : Methylation at the 7-position has been shown to reduce estrogenic activity, indicating the importance of this functional group in modulating biological effects .
Table 2: Comparison with Related Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Daidzein | Hydroxyl groups at 7 and 4' positions | Estrogenic activity; antioxidant properties |
Genistein | Additional hydroxyl at 5 position | Stronger anticancer effects |
Coumestrol | More potent phytoestrogen | Affects reproductive health |
Properties
Molecular Formula |
C16H12O4 |
---|---|
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2 |
InChI Key |
CWFKSHWAQPOKQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O |
Origin of Product |
United States |
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